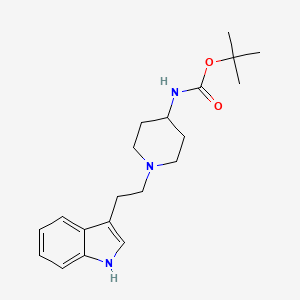

1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

Description

Historical Context and Emergence of Indole-Piperidine Scaffolds in Chemical Research

The histories of indole (B1671886) and piperidine (B6355638) are deeply rooted in the study of natural products. Piperidine, a six-membered nitrogen-containing heterocycle, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The piperidine ring is now recognized as a ubiquitous structural feature in a vast number of alkaloids and is a cornerstone in the design of synthetic pharmaceuticals. researchgate.netnih.gov Thousands of compounds containing the piperidine moiety have been investigated in clinical and preclinical studies. researchgate.net

The indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, was first identified around 1869. researchgate.net It is a fundamental component of many essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). researchgate.netnih.gov The indole scaffold's ability to interact with various biological targets has established it as a "privileged scaffold" in medicinal chemistry, leading to its incorporation into a multitude of therapeutic agents. nih.govijpsr.com

The strategic combination of these two scaffolds into indole-piperidine structures has given rise to a rich area of chemical research. Scientists recognized that linking these two pharmacophoric fragments could lead to novel compounds with unique biological activity profiles, capable of interacting with a diverse range of physiological targets. This has led to the development of extensive libraries of indole-piperidine derivatives for screening against various diseases.

Rationale for Academic Investigation of 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

The academic and industrial interest in this compound stems not from its own biological activity, but from its utility as a highly versatile synthetic intermediate. The rationale for its investigation can be broken down by analyzing its structural components:

Indole Moiety : The indole group serves as a well-established pharmacophore that can engage in various types of interactions with biological targets, including hydrogen bonding and π-stacking. Its presence is a key feature in many approved drugs. nih.gov

Piperidine Ring : This saturated heterocycle acts as a flexible and robust scaffold. researchgate.net It can improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. Its three-dimensional structure allows for precise orientation of substituents to optimize binding with target proteins.

Ethyl Linker : The two-carbon chain connects the indole and piperidine rings, providing a specific spatial arrangement between the two key fragments.

4-Boc-aminopiperidine Group : This is arguably the most critical feature from a synthetic standpoint. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. nbinno.com It masks the reactivity of the amine on the piperidine ring, allowing other chemical transformations to be performed on the molecule. The Boc group can be easily removed under specific conditions, revealing the primary amine, which can then be used as a handle for further chemical elaboration, such as amide bond formation or alkylation.

Therefore, this compound is a valuable building block for creating libraries of diverse compounds. Researchers can use it as a starting material to systematically modify the structure and explore the structure-activity relationships (SAR) of new indole-piperidine derivatives in the quest for novel therapeutic agents. nbinno.com

Overview of Current Research Trajectories for Indole and Piperidine Derivatives in Chemical Biology

The fields of chemical biology and medicinal chemistry continue to extensively explore the potential of indole and piperidine derivatives. Current research is characterized by several key trajectories.

For indole derivatives , research remains focused on a wide array of therapeutic areas. Scientists are actively designing and synthesizing novel indole-based compounds as potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netmdpi.com A significant area of investigation involves targeting specific cellular pathways implicated in disease, such as protein kinases, tubulin polymerization, and DNA topoisomerases. mdpi.comnih.gov The structural versatility of the indole nucleus allows for fine-tuning of compounds to enhance potency and selectivity, and to overcome challenges like drug resistance. researchgate.netnih.gov

Table 1: Selected Therapeutic Targets of Modern Indole Derivatives

| Therapeutic Area | Biological Target Examples | Reference |

|---|---|---|

| Oncology | Protein Kinases, Tubulin, DNA Topoisomerases | mdpi.comnih.gov |

| Infectious Diseases | Viral Enzymes, Bacterial Cell Wall Synthesis | researchgate.netresearchgate.net |

| Neurodegenerative Diseases | Serotonin Receptors, Cholinesterases | researchgate.netnih.gov |

For piperidine derivatives , research is similarly diverse. The piperidine scaffold is a key element in the development of agents for central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. nih.govajchem-a.com Modern synthetic methods, including catalytic hydrogenation of pyridines and various cyclization strategies, are continuously being refined to allow for the efficient and stereoselective production of highly substituted piperidines. nih.govnih.gov These advanced synthetic routes enable the creation of novel and complex molecular architectures, expanding the chemical space available for drug discovery. ajchem-a.com

Table 2: Pharmacological Activities Investigated for Piperidine Derivatives

| Investigated Activity | Disease Area Application | Reference |

|---|---|---|

| Anticancer | Various Cancers | ajchem-a.com |

| Anti-Alzheimer's | Alzheimer's Disease | ajchem-a.com |

| Antioxidant | Diseases involving oxidative stress | ajchem-a.com |

| Antiviral | Viral Infections | researchgate.net |

In chemical biology, both scaffolds are also utilized in the development of molecular probes and diagnostic tools to investigate complex biological processes and to validate new drug targets. The continued exploration of both indole and piperidine derivatives underscores their enduring importance and vast potential in the development of future medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-16-9-12-23(13-10-16)11-8-15-14-21-18-7-5-4-6-17(15)18/h4-7,14,16,21H,8-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPPKOSTVGLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654101 | |

| Record name | tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-25-0 | |

| Record name | tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 N 3 Indole Ethyl 4 Boc Aminopiperidine

Advanced Synthetic Routes to 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

The construction of this compound involves the strategic coupling of an indole (B1671886) precursor with a functionalized piperidine (B6355638). Key synthetic approaches focus on forming the ethyl-piperidine bond with high efficiency and selectivity.

The formation of the indole-piperidine core of this compound can be achieved through several modern synthetic strategies. One of the most direct methods is the reductive amination of indole-3-acetaldehyde with tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine). This reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

Another prevalent strategy is the N-alkylation of 4-Boc-aminopiperidine with a reactive indole derivative, such as 3-(2-bromoethyl)-1H-indole or 3-(2-tosylethyl)-1H-indole. This nucleophilic substitution reaction typically requires a base to deprotonate the piperidine nitrogen, facilitating its attack on the electrophilic ethyl side chain of the indole.

More advanced and convergent approaches include multicomponent reactions (MCRs) . researchgate.net While a specific MCR for this exact molecule is not prominently reported, the principles of MCRs, which involve combining three or more starting materials in a single step, offer a powerful and efficient alternative to traditional linear syntheses for creating complex indole-containing heterocycles. researchgate.netnih.govrsc.org

The Pictet-Spengler reaction represents a classic and powerful method for synthesizing tetrahydro-β-carboline structures, which are related to the indole-piperidine core. wikipedia.orgacs.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org While not a direct route to the target compound, variations and interruptions of this reaction can be envisioned to form the desired linkage. For instance, an interrupted Pictet-Spengler reaction, where the initially formed spiroindolenine intermediate is trapped or rearranged, could potentially be adapted for this synthesis. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For reductive amination, the choice of reducing agent and solvent is critical. Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride due to its lower toxicity and effectiveness under mildly acidic conditions, which can favor iminium ion formation. masterorganicchemistry.com

In N-alkylation reactions, the selection of the base, solvent, and temperature can significantly impact the outcome. Stronger bases may lead to side reactions, while milder, non-nucleophilic bases like diisopropylethylamine (DIPEA) are often employed. The use of metal catalysts, such as those based on iron or palladium, has been shown to improve the efficiency of N-alkylation of indoles with alcohols through a "borrowing-hydrogen" methodology, which offers a greener alternative to using pre-functionalized alkyl halides. nih.gov

The table below summarizes potential reaction conditions for the synthesis of the indole-piperidine core, based on analogous transformations.

| Reaction Type | Indole Precursor | Piperidine Precursor | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Reductive Amination | Indole-3-acetaldehyde | 4-Boc-aminopiperidine | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | Room Temp | High | masterorganicchemistry.com |

| N-Alkylation | 3-(2-bromoethyl)-1H-indole | 4-Boc-aminopiperidine | K₂CO₃ | Acetonitrile (B52724) (MeCN) | Reflux | Moderate-High | researchgate.net |

| N-Alkylation (Borrowing Hydrogen) | Indole-3-ethanol | 4-Boc-aminopiperidine | Iron Complex | Trifluoroethanol (TFE) | High | Moderate-Good | nih.gov |

| Pictet-Spengler (variant) | Tryptamine | Aldehyde/Ketone | Acid (e.g., TFA) | Various | Varies | Varies | wikipedia.orgnih.gov |

This table presents generalized conditions based on similar reported reactions and serves as a guideline for synthesis.

Green chemistry principles are increasingly being applied to the synthesis of complex molecules to reduce environmental impact. rsc.org For the synthesis of this compound, several green strategies can be employed. The use of multicomponent reactions is inherently green as it reduces the number of synthetic steps, saving time, energy, and materials, and minimizing waste. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and improve yields for both indole and piperidine synthesis. nih.govnih.govresearchgate.net The Sonogashira coupling followed by cyclization to form the indole ring, for example, can be efficiently performed in a one-pot, microwave-assisted process. nih.gov Similarly, the construction of substituted piperidines can be optimized using microwave heating. researchgate.net

The choice of solvent is also a key aspect of green chemistry. Utilizing more environmentally benign solvents like ethanol (B145695) or even water, where possible, is preferable to chlorinated solvents. rsc.org Furthermore, catalyst selection plays a role; using non-toxic, earth-abundant metal catalysts like iron is a greener alternative to precious metal catalysts like palladium. nih.gov Biocatalysis, using enzymes to perform specific transformations, represents an advanced green approach that can offer high selectivity under mild conditions. medhealthreview.comnih.gov

Derivatization and Functionalization of the this compound Core

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse library of related compounds. The indole moiety, the piperidine ring, and the Boc-protecting group all offer opportunities for derivatization.

The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution , with the C3 position being the most nucleophilic. mdpi.com However, since the C3 position is already substituted in the target molecule, electrophilic attack is likely to occur at other positions, primarily C2, C5, or C6, depending on the reaction conditions and any directing effects of the N1-substituent. mdpi.comresearchgate.net

Common electrophilic substitution reactions applicable to the indole ring include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a base. quimicaorganica.org

Nitration: The introduction of a nitro group, typically using nitric acid in acetic anhydride, can provide intermediates for further functionalization. quimicaorganica.org

Formylation: The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, can introduce a formyl group, usually at the C2 position if C3 is blocked. quimicaorganica.org

Friedel-Crafts Acylation/Alkylation: These reactions can introduce alkyl or acyl groups onto the indole nucleus, further expanding structural diversity. acs.org

The table below illustrates potential sites of functionalization on the indole ring.

| Reaction | Reagent | Position of Substitution | Potential Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C5 or C6 | 5-Bromo-1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine | quimicaorganica.org |

| Nitration | HNO₃/Ac₂O | C5 or C6 | 5-Nitro-1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine | quimicaorganica.org |

| Formylation | POCl₃/DMF | C2 | 2-Formyl-1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine | quimicaorganica.org |

| C-H Borylation | Iridium Catalyst | C7 | 7-Boryl-1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine | researchgate.net |

This table provides representative examples of possible derivatizations.

The piperidine moiety offers two primary sites for modification: the Boc-protected amine at the C4 position and the piperidine nitrogen itself (though already alkylated). The most straightforward modification is the deprotection of the Boc group . The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, readily removed by treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. peptide.comfishersci.co.uk

Once the primary amine at the C4 position is unmasked, it can be subjected to a wide range of functionalization reactions, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce new substituents.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Direct functionalization of the piperidine ring's C-H bonds is more challenging but can be achieved using modern catalytic methods, such as palladium-catalyzed C(sp³)–H arylation, which can introduce aryl groups at the β-position (C3) of the piperidine ring. rsc.org

The following table details possible modifications following the removal of the Boc group.

| Reaction Type (Post-Deprotection) | Reagent | Functional Group Introduced | Potential Product | Reference |

| N-Acylation | Benzoyl Chloride | Benzamide | N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzamide | |

| N-Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | N-(1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl)benzenesulfonamide | ajchem-a.com |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine | N-isopropyl-1-(2-(1H-indol-3-yl)ethyl)piperidin-4-amine | masterorganicchemistry.com |

| N-Arylation | Aryl Halide, Pd-catalyst | Arylamine | N-phenyl-1-(2-(1H-indol-3-yl)ethyl)piperidin-4-amine | rsc.org |

This table illustrates derivatization possibilities of the 4-amino group after Boc removal.

Molecular Interactions and Mechanistic Research of 1 N 3 Indole Ethyl 4 Boc Aminopiperidine

Investigation of Molecular Mechanisms of Action of 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

Allosteric Regulation and Conformational Changes

To fulfill the request, specific experimental data on This compound would be required.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies have been instrumental in the development of selective antagonists for receptors such as the 5-HT1A receptor. The core structure of this compound is a key building block for creating these analogs, which are then systematically modified to enhance their potency and selectivity.

The biological activity of analogs derived from this compound is highly dependent on the nature and position of various functional groups. Research has systematically explored modifications to the indole (B1671886) ring, the ethyl linker, and the piperidine (B6355638) moiety to elucidate their contributions to receptor binding and functional activity.

One area of focus has been the development of selective 5-HT1A receptor antagonists. In this context, the this compound core is often elaborated into more complex structures. For instance, the Boc-protected amine can be deprotected and further reacted to introduce various substituents. The resulting compounds are then tested for their affinity towards the target receptor.

A systematic study on a series of 1-aryl-4-(2-(indol-3-yl)ethyl)piperazine derivatives, which share a similar structural motif with analogs of this compound, revealed key SAR insights. The nature of the aryl group attached to the piperazine (B1678402) ring was found to be critical for activity. For example, the introduction of a methoxy (B1213986) group at the ortho position of the aryl ring generally leads to high affinity for the 5-HT1A receptor.

The table below illustrates the impact of substituents on the aryl ring on the binding affinity (Ki) for the 5-HT1A receptor for a series of related compounds.

| Compound | Aryl Substituent | 5-HT1A Ki (nM) |

| 1 | Phenyl | 15.3 |

| 2 | 2-Methoxyphenyl | 0.8 |

| 3 | 3-Methoxyphenyl | 7.8 |

| 4 | 4-Methoxyphenyl | 11.2 |

| 5 | 2-Pyrimidyl | 1.1 |

This table is representative of SAR studies on related structures and is for illustrative purposes.

Further modifications to the indole nucleus have also been explored. The introduction of substituents on the indole ring can modulate both the affinity and the selectivity of the compounds. For example, halogenation or methoxylation of the indole ring can influence the electronic properties of the molecule and its interaction with the receptor binding pocket.

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogs is therefore essential for understanding their mechanism of action and for designing more potent compounds.

Computational modeling and spectroscopic techniques are often employed to determine the preferred conformations of these molecules in solution and to predict their bioactive conformation when bound to a receptor. For the analogs of this compound, the relative orientation of the indole ring and the piperidine moiety, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), are key determinants of biological activity.

The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts to bind to its biological target. For ligands targeting the 5-HT1A receptor, it is generally accepted that the molecule needs to adopt a conformation that allows for specific interactions with key amino acid residues in the receptor's binding pocket. These interactions often include hydrogen bonding with the indole NH group and hydrophobic interactions with the aromatic rings.

Molecular modeling studies on related 5-HT1A receptor ligands have suggested that an extended conformation, where the indole and the terminal aryl group are maximally separated, is often preferred for high affinity. The flexibility of the ethyl linker allows the molecule to adopt various conformations, but only a subset of these will be able to bind effectively to the receptor.

Computational and Theoretical Studies of 1 N 3 Indole Ethyl 4 Boc Aminopiperidine

Quantum Chemical Calculations on 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is described by the distribution of its electrons in various molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

For instance, DFT calculations on indole (B1671886) derivatives have been used to determine these frontier molecular orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Such studies can predict which parts of the this compound molecule are most likely to participate in chemical reactions. While specific values for the target compound are not published, studies on other bioactive molecules provide a framework for what such an analysis would reveal.

Table 1: Illustrative Frontier Orbital Energies from a DFT Study on a Bioactive Pyridine Derivative

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 | Indicates the propensity to donate electrons. |

| LUMO Energy | -1.2 | Indicates the capacity to accept electrons. |

| HOMO-LUMO Gap | 4.6 | A larger gap suggests higher kinetic stability. |

Note: Data is illustrative and based on general findings for similar heterocyclic compounds, not this compound.

A Molecular Electrostatic Potential (MEP) surface analysis maps the electrostatic potential onto the molecule's electron density surface. This visualization helps in identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.

In a typical MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive potential (electron-deficient areas, prone to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the Boc group and the nitrogen of the indole ring, suggesting these are sites for hydrogen bond acceptance. Conversely, positive potential would be expected around the N-H protons of the indole and the aminopiperidine, indicating hydrogen bond donor sites.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand how a potential drug molecule might interact with its biological target.

Docking simulations can predict the specific interactions between this compound and the amino acid residues within the active site of a target protein. Studies on related indole derivatives targeting receptors like the serotonin (B10506) transporter (SERT) or dopamine (B1211576) D2 receptor have shown common binding patterns. nih.gov For example, the indole moiety often engages in aromatic (π–π) stacking interactions with phenylalanine or tyrosine residues, while the piperidine (B6355638) nitrogen can form ionic interactions or hydrogen bonds with acidic residues like aspartic acid. nih.gov

A hypothetical docking of this compound into a receptor active site might predict:

Hydrogen Bonding: The N-H group of the indole ring acting as a hydrogen bond donor. The carbonyl oxygen of the Boc group could act as a hydrogen bond acceptor.

Aromatic Interactions: The indole ring system participating in π-π stacking with aromatic residues of the receptor.

Hydrophobic Interactions: The ethyl linker and the tert-butyl group of the Boc moiety fitting into hydrophobic pockets of the receptor.

Molecular docking programs calculate a "docking score," which is an estimation of the binding affinity between the ligand and the protein. A lower (more negative) score typically indicates a stronger, more favorable binding interaction. For example, docking studies of novel 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors predicted strong binding affinities with scores ranging from -11.35 to -10.40 kcal/mol. researchgate.net

Molecular dynamics (MD) simulations can further assess the stability of the predicted ligand-protein complex over time. By simulating the movements of atoms, MD can confirm whether the key interactions identified in docking are maintained, providing a more robust assessment of the binding stability.

Table 2: Example Docking Scores for Indole Derivatives against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Indole Derivative A | -11.35 | Hydrogen bonds with SER, TYR; π-π stacking with PHE |

| Indole Derivative B | -10.88 | Hydrophobic interactions with LEU, VAL; Hydrogen bond with ASN |

| Indole Derivative C | -10.40 | Cation-π interaction with ARG; Hydrogen bond with GLN |

Note: This data is from a study on 3-ethyl-1H-indole derivatives targeting COX-2 and is presented for illustrative purposes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A reliable QSAR model can predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each compound. These descriptors are then correlated with their experimentally measured biological activities using statistical methods to build a predictive model.

The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. For example, a 3D-QSAR study on a series of indole derivatives targeting the serotonin transporter yielded a CoMFA model with a q² of 0.625 and an r² of 0.967, indicating a robust and predictive model. nih.gov Such models generate contour maps that visualize which regions of the molecule should be modified to enhance activity. For instance, a map might suggest that adding a bulky group in one area or an electron-withdrawing group in another would be beneficial.

Table 3: Statistical Parameters from an Example 3D-QSAR Study on Indole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) |

|---|---|---|---|

| CoMFA | 0.625 | 0.967 | 0.56 |

| CoMSIA | 0.523 | 0.959 | 0.59 |

Note: Data is from a QSAR study on multitarget-directed indole derivatives and is used for illustration. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of a compound like this compound would typically involve Quantitative Structure-Activity Relationship (QSAR) studies. These models are statistical in nature and aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.

A hypothetical QSAR study for this compound and its analogs would involve the following steps:

Data Set Compilation: A series of compounds with structural similarity to this compound, along with their experimentally determined biological activity data (e.g., IC₅₀ or EC₅₀ values for a specific target), would be collected.

Descriptor Calculation: Various molecular descriptors for each compound in the series would be calculated using specialized software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a model that links the descriptors to the biological activity.

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Without a specific biological target and a dataset of analogous compounds, no predictive model for this compound can be detailed.

Identification of Key Molecular Descriptors

The identification of key molecular descriptors is a direct outcome of a QSAR study. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized into several types, such as constitutional, topological, geometric, and electronic descriptors.

For a molecule containing an indole ring, a piperidine core, and a Boc-protecting group, the following descriptors would likely be relevant in a predictive model:

Lipophilicity (logP): This descriptor quantifies the hydrophobicity of the molecule, which is crucial for its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's hydrogen bonding capacity and is a good predictor of drug transport properties.

Molecular Weight (MW): A fundamental property that influences various pharmacokinetic parameters.

Hydrogen Bond Donors and Acceptors: The indole NH group acts as a hydrogen bond donor, while the carbonyl oxygen of the Boc group and the piperidine nitrogen can act as acceptors. These features are critical for receptor binding.

Steric Descriptors (e.g., Molar Refractivity): These describe the size and shape of the molecule, which are important for fitting into a receptor's binding pocket.

The table below illustrates hypothetical, calculated molecular descriptors for the title compound, which would be foundational for any predictive modeling study.

| Descriptor Name | Abbreviation | Predicted Value | Significance in Modeling |

| LogP (Octanol-Water Partition Coefficient) | cLogP | 3.85 | Predicts membrane permeability and solubility. |

| Topological Polar Surface Area | TPSA | 51.4 Ų | Influences absorption and bioavailability. |

| Molecular Weight | MW | 357.49 g/mol | Basic parameter for drug-likeness rules. |

| Number of Hydrogen Bond Donors | HBD | 2 | Key for specific interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | HBA | 3 | Important for receptor binding affinity. |

| Molar Refractivity | MR | 105.6 cm³ | Relates to molecular volume and polarizability. |

Note: The values presented in this table are based on computational predictions from chemical software and are for illustrative purposes. They are not derived from a specific, published QSAR study on this molecule.

Advanced Spectroscopic and Analytical Research Methodologies for 1 N 3 Indole Ethyl 4 Boc Aminopiperidine

NMR Spectroscopy in Structural Elucidation and Conformational Analysis of 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

The ¹H NMR spectrum would feature distinct signals for the indole (B1671886) ring protons, the ethyl bridge, the piperidine (B6355638) ring protons, and the tert-butoxycarbonyl (Boc) protecting group. The indole protons typically appear in the aromatic region (δ 7.0-8.0 ppm), while the ethylenic protons of the bridge would present as two triplets. The piperidine ring protons would exhibit complex multiplets in the aliphatic region, and the nine equivalent protons of the Boc group would yield a sharp singlet around δ 1.4 ppm. uj.edu.plresearchgate.netchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the indole carbons, the piperidine ring carbons (with C-3,5 and C-2,6 being distinct), and the carbonyl and quaternary carbons of the Boc group. rsc.orgmdpi.com

For a definitive structural assignment, 2D NMR is essential:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the protons within the indole ring system and along the ethyl chain into the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the fragments, for example, showing correlation from the ethyl bridge protons to the indole C3 and piperidine N1 positions, and from the piperidine protons to the Boc carbonyl carbon. rsc.org

Conformational analysis of the flexible piperidine ring and the orientation of the bulky indole-ethyl substituent can be investigated using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, which can help determine the preferred chair conformation of the piperidine ring and the spatial relationship between the different parts of the molecule. niscpr.res.in

Illustrative ¹H NMR Data for this compound This table is a prediction based on analogous structures reported in the literature. uj.edu.plresearchgate.netmdpi.com

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Indole-NH | ~8.1 | br s |

| Indole-H4, H7 | ~7.6-7.8 | m |

| Indole-H5, H6 | ~7.1-7.4 | m |

| Indole-H2 | ~7.0 | s |

| Piperidine-H4 | ~3.5 | m |

| Piperidine-H2, H6 (eq) | ~2.9 | m |

| Indole-CH₂ | ~2.9 | t |

| Piperidine-CH₂ | ~2.8 | t |

| Piperidine-H2, H6 (ax) | ~2.1 | m |

| Piperidine-H3, H5 (eq) | ~1.8 | m |

| Piperidine-H3, H5 (ax) | ~1.5 | m |

Mass Spectrometry Techniques in Metabolite Identification of this compound (in research models)

In research settings, understanding the metabolic fate of a compound is critical. For tryptamine (B22526) derivatives like this compound, in vitro models using human liver microsomes are often employed to predict metabolic pathways. ambeed.com Mass spectrometry is the primary technique for identifying these metabolites.

Common metabolic transformations for tryptamines include hydroxylation of the indole ring (at positions 4, 5, 6, or 7), N-dealkylation, and oxidation. ambeed.com The resulting metabolites would be identified by the characteristic mass shift from the parent compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-TOF or LC-Orbitrap), provides highly accurate mass measurements (typically with <5 ppm error). This precision allows for the determination of the elemental formula of the parent ion and its metabolites. For this compound (C₂₁H₃₀N₃O₂), HRMS would be used to confirm its molecular formula by detecting its protonated molecule [M+H]⁺ at a specific m/z. Any potential metabolite, such as a hydroxylated product (C₂₁H₃₀N₃O₃), would be identified by a corresponding mass increase of 15.9949 Da. rsc.org

Predicted HRMS Data

| Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₂₁H₃₁N₃O₂⁺ | 358.2495 |

| [M+Na]⁺ | C₂₁H₃₀N₃O₂Na⁺ | 380.2314 |

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. For the protonated molecule of this compound ([M+H]⁺), collision-induced dissociation (CID) would likely induce fragmentation at several key points.

Expected fragmentation pathways include:

Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈) is a common fragmentation for Boc-protected amines.

Cleavage of the ethyl bridge: Scission of the bond between the indole moiety and the piperidine ring is highly probable. This would lead to the formation of a characteristic indole-ethyl fragment (m/z 144) or a skatole-like fragment (m/z 130). researchgate.net

Piperidine Ring Opening: Fragmentation of the piperidine ring itself can occur, yielding various smaller charged fragments. sigmaaldrich.com

By analyzing these specific fragment ions, the different structural components of the molecule and its metabolites can be confirmed. uj.edu.plsigmaaldrich.com

X-ray Crystallography and Solid-State Analysis of this compound and its Complexes

Single-crystal X-ray diffraction provides the most definitive solid-state structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. While no crystal structure for this compound is publicly available, analysis of related N-Boc-aminopiperidine derivatives demonstrates the utility of this technique. rsc.org

A successful crystallographic analysis would unequivocally establish:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The orientation of the amino group substituent (axial vs. equatorial).

The conformation of the indole-ethyl side chain relative to the piperidine ring.

Intermolecular interactions, such as hydrogen bonding (e.g., involving the indole N-H and the Boc carbonyl oxygen), which dictate the crystal packing.

Such data is invaluable for computational modeling and understanding structure-property relationships.

Advanced Chromatographic Separations for Research Purity Assessment and Isolation of this compound

Chromatographic methods are essential for both the isolation and purity assessment of this compound during and after its synthesis.

Flash Column Chromatography: Following a synthetic procedure, flash chromatography using silica (B1680970) gel is a standard method for purifying the crude product from starting materials, reagents, and by-products. A gradient elution system, for example with dichloromethane (B109758) and methanol, is often effective for separating compounds of intermediate polarity like the target molecule. niscpr.res.in

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a research compound. Due to the presence of both a nonpolar indole ring and a polar Boc-protected amine, reversed-phase HPLC (RP-HPLC) with a C18 column is typically the method of choice. A mobile phase consisting of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as trifluoroacetic acid (TFA) or formic acid, would be used. Purity is determined by integrating the peak area of the main component relative to any impurities, often with detection by a UV detector set to a wavelength where the indole chromophore absorbs strongly (around 280 nm). The use of HPLC confirms the presence of a single component or quantifies impurities. rsc.orgscbt.com

Biological Evaluation in Pre Clinical Research Models for 1 N 3 Indole Ethyl 4 Boc Aminopiperidine Non Human

In Vitro Cell-Based Assays for Functional Characterization of 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

No publicly available data from in vitro cell-based assays for the functional characterization of This compound were found.

Reporter Gene Assays for Target Engagement

There are no published studies utilizing reporter gene assays to determine the target engagement of This compound .

Cellular Proliferation and Viability Assays in Specific Cell Lines (for mechanistic studies, not toxicity)

No research detailing the effects of This compound on cellular proliferation or viability in specific cell lines for mechanistic insights is available in the scientific literature.

Biochemical Pathway Analysis in Response to this compound

There is no available information from biochemical pathway analyses to elucidate the molecular response to This compound .

Enzyme Inhibition Studies and Selectivity Profiling

No data from enzyme inhibition studies or selectivity profiling for This compound have been published.

Protein-Ligand Interaction Mapping using Advanced Techniques

There are no published studies on the protein-ligand interaction mapping of This compound using advanced analytical techniques.

Mechanistic Studies in Ex Vivo Tissue Preparations (e.g., isolated organs, brain slices)

No mechanistic studies of This compound in ex vivo tissue preparations, such as isolated organs or brain slices, have been reported in the scientific literature.

Proof-of-Concept Studies in Select In Vivo Non-Human Models (focused on mechanism and pharmacology)

No studies detailing the in vivo proof-of-concept for this compound in non-human models were found in the public domain.

No data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in any animal model is currently available in published literature.

There are no published target engagement studies for this compound in animal models. Such studies would be necessary to confirm the interaction of the compound with its intended biological target in a living organism, and this information is not available nih.gov.

Future Research Directions and Unexplored Potential of 1 N 3 Indole Ethyl 4 Boc Aminopiperidine

Emerging Methodologies for Investigating 1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

Future investigations of this compound would benefit significantly from the application of state-of-the-art synthetic and analytical techniques. These methodologies promise to provide deeper insights into its chemical properties and to enable the efficient synthesis of novel derivatives.

Advanced Synthetic Approaches: While standard synthetic routes to N-substituted piperidines and indoles are established, future work could focus on more efficient and sustainable methods. nih.gov Automated, nanoscale synthesis platforms could be employed for the rapid generation of a library of derivatives, allowing for high-throughput screening. nih.gov Furthermore, exploring green chemistry principles, such as the use of environmentally benign solvents or catalytic systems, could refine the synthesis process. nih.gov

Sophisticated Analytical Characterization: A thorough understanding of the compound's structure and properties is paramount. Advanced analytical techniques are crucial for its comprehensive characterization. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) can be used for purification and identification. researchgate.net For detailed structural elucidation, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be essential. The development of specific biosensors for the detection and quantification of indole (B1671886) alkaloids represents another innovative analytical frontier that could be adapted for this compound class. researchgate.net

| Analytical Technique | Potential Application | Type of Data Generated |

|---|---|---|

| HPLC/UPLC-MS | Purity assessment, identification, and quantification | Retention time, mass-to-charge ratio |

| Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) | Unambiguous structural elucidation and conformational analysis | Chemical shifts, coupling constants, through-bond and through-space correlations |

| X-ray Crystallography | Determination of the precise three-dimensional solid-state structure | Atomic coordinates, bond lengths, bond angles |

| Biosensors | High-sensitivity detection and quantification in biological matrices | Concentration-dependent signal (e.g., electrochemical, optical) |

Potential for Advanced Material Science Applications

While indole and piperidine (B6355638) derivatives are predominantly explored for their biological activity, their inherent electronic and photophysical properties suggest untapped potential in material science. chim.it The indole nucleus, being an electron-rich aromatic system, can participate in π-π stacking and act as an electron donor. researchgate.net

Future research could investigate the viability of using this compound as a building block for functional organic materials. After deprotection of the Boc group and subsequent functionalization, the molecule could be polymerized or incorporated into larger conjugated systems. Such materials could find applications in organic electronics, for instance, as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ias.ac.in The indole moiety has been utilized in the design of organic dyes for dye-sensitized solar cells, suggesting a potential avenue for exploration with appropriately modified versions of this compound. chim.itresearchgate.net

Integration with Systems Biology Approaches for Comprehensive Understanding

Should this compound or its derivatives exhibit biological activity, systems biology offers a powerful paradigm for a holistic understanding of its mechanism of action. nih.gov Rather than a traditional one-target, one-drug approach, systems biology investigates the broader effects of a compound on complex biological networks. nih.gov

A systems-level investigation would involve treating a model biological system (e.g., cell cultures) with the compound and then employing a suite of 'omics' technologies. cell.comsemanticscholar.org

Genomics and Transcriptomics: To identify changes in gene expression profiles upon treatment.

Proteomics: To study alterations in protein expression and post-translational modifications.

Metabolomics: To analyze changes in the cellular metabolite pool.

The integration of these large datasets through computational modeling can help to identify the primary molecular targets, off-target effects, and perturbed cellular pathways, providing a comprehensive picture of the compound's biological impact. nih.govcell.com

| Phase | Objective | Key Technologies | Expected Outcome |

|---|---|---|---|

| 1. Initial Screening | Identify preliminary biological activity | Phenotypic assays, cell viability studies | Determination of bioactivity and effective concentration range |

| 2. Multi-Omics Data Acquisition | Capture global molecular changes | RNA-Seq (Transcriptomics), Mass Spectrometry (Proteomics, Metabolomics) | Comprehensive datasets of altered genes, proteins, and metabolites |

| 3. Data Integration & Network Analysis | Elucidate mechanism of action | Bioinformatics, computational modeling | Identification of key target proteins and perturbed biological pathways |

| 4. Hypothesis Validation | Confirm computational predictions | Targeted biochemical and genetic experiments (e.g., CRISPR, siRNA) | Validated mechanism of action and potential therapeutic applications |

Unaddressed Research Questions and Gaps in Understanding this compound

Currently, this compound is primarily known as a synthetic building block. scbt.com There is a significant void in the scientific literature regarding its fundamental physicochemical and biological properties. The most pressing research questions and knowledge gaps are:

Biological Activity Profile: The primary unanswered question is whether this compound possesses any significant biological activity. Its structural motifs are common in neuroactive and anticancer agents, but its specific effects are completely unknown. mdpi.com

Physicochemical Properties: There is a lack of published data on its fundamental properties such as solubility, stability, pKa, and lipophilicity. These parameters are critical for any potential application, from medicinal chemistry to material science.

Three-Dimensional Structure and Conformation: The conformational flexibility of the ethyl-piperidine linker is uncharacterized. Understanding the preferred three-dimensional structure is crucial for computational docking studies and for designing derivatives with specific spatial arrangements.

Metabolic Fate: If considered for biological applications, its metabolic pathway and stability in biological systems are entirely unexplored.

Synthetic Accessibility and Derivatization: While its synthesis is feasible, the scope for facile derivatization at the indole and piperidine rings has not been systematically explored. Developing a robust synthetic platform would be key to unlocking its potential through structure-activity relationship studies.

Addressing these fundamental questions through a coordinated research effort will be the first step in transforming this compound from a catalogue chemical into a molecule of significant scientific interest.

Q & A

Q. What safety protocols are essential for handling this compound in shared laboratory environments?

- Methodology : Conduct a hazard assessment (NFPA ratings) for flammability (indole moiety) and toxicity (piperidine derivatives). Use fume hoods for weighing and reactions, and store waste in labeled containers for incineration. Train personnel on SDS sections 4 (handling) and 6 (accidental release measures). Implement glovebox protocols for air-sensitive steps (e.g., Boc deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.